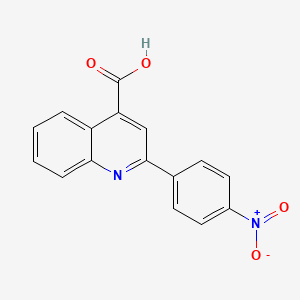

2-(4-nitrophenyl)quinoline-4-carboxylic Acid

Description

BenchChem offers high-quality 2-(4-nitrophenyl)quinoline-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-nitrophenyl)quinoline-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-nitrophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)18(21)22/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSLMNLMCJRXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365806 | |

| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-13-1 | |

| Record name | 2-(4-Nitrophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-13-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous bioactive molecules, exhibiting a wide spectrum of therapeutic activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a 4-nitrophenyl group at the 2-position of the quinoline ring modulates the electronic and steric properties of the molecule, suggesting a unique biological activity profile worthy of investigation. This document will detail the synthetic routes to this compound, its physicochemical characteristics, and its potential as a modulator of key biological targets. Furthermore, it will provide detailed, field-proven protocols for its synthesis, characterization, and biological evaluation, empowering researchers to explore its therapeutic potential.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial attention due to their diverse pharmacological activities.[3] This class of compounds has been successfully developed into agents for treating malaria, bacterial infections, and various types of cancer.[1][2] The planar aromatic ring system of the quinoline core allows for effective intercalation with DNA and interactions with the active sites of enzymes, while the carboxylic acid moiety often serves as a key hydrogen bonding group or a handle for further chemical modification.

The subject of this guide, 2-(4-nitrophenyl)quinoline-4-carboxylic acid, combines this potent scaffold with a 4-nitrophenyl substituent. The electron-withdrawing nature of the nitro group is expected to significantly influence the molecule's reactivity, binding affinities, and ultimately, its biological activity. This guide will serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising compound.

Synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer viable pathways to the target compound, each with its own set of advantages and mechanistic considerations.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids involving the condensation of an aniline, an aldehyde, and pyruvic acid.[4] For the synthesis of the title compound, this would involve the reaction of aniline, 4-nitrobenzaldehyde, and pyruvic acid.

The reaction proceeds through a series of steps, beginning with the formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the Schiff base, subsequent intramolecular cyclization, and finally, oxidation to yield the aromatic quinoline ring system. The choice of an acid catalyst is crucial for promoting both the Schiff base formation and the cyclization steps. While traditional methods often suffer from low yields, particularly with electron-deficient aldehydes like 4-nitrobenzaldehyde, modifications such as the Doebner hydrogen-transfer reaction have been developed to improve outcomes.[2]

Diagram: Doebner Reaction Workflow

Caption: General workflow for the Doebner synthesis.

The Pfitzinger Reaction: An Alternative Route from Isatin

The Pfitzinger reaction provides an alternative and often high-yielding route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[5] For the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid, the reactants would be isatin and 1-(4-nitrophenyl)ethanone.

The reaction is initiated by the base-catalyzed ring-opening of isatin to form an intermediate isatinic acid salt. This is followed by condensation with the carbonyl compound to form a Schiff base, which then undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. The Pfitzinger reaction is particularly advantageous as it often proceeds with high regioselectivity and can be performed under relatively mild conditions. A microwave-assisted Pfitzinger reaction has been reported for the synthesis of the title compound, offering the benefits of reduced reaction times and potentially higher yields.

Diagram: Pfitzinger Reaction Mechanism

Caption: Simplified mechanism of the Pfitzinger reaction.

Physicochemical and Spectroscopic Properties

While specific experimental data for 2-(4-nitrophenyl)quinoline-4-carboxylic acid is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Reported Value | Source/Justification |

| Molecular Formula | C₁₆H₁₀N₂O₄ | (Structural) |

| Molecular Weight | 294.26 g/mol | (Calculated) |

| Appearance | Likely a yellow or off-white solid | Nitro-aromatic compounds are often colored. |

| Melting Point | >250 °C | High degree of conjugation and potential for strong intermolecular interactions suggest a high melting point, similar to related 2-aryl-quinoline-4-carboxylic acids.[2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and possibly hot ethanol or acetic acid. | The carboxylic acid provides some polarity, but the large aromatic system dominates. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and nitrophenyl ring protons in the aromatic region (typically δ 7.5-9.0 ppm). A broad singlet for the carboxylic acid proton will likely appear at a downfield chemical shift (>13 ppm) in a solvent like DMSO-d₆.

-

¹³C NMR: The carbon NMR will display signals for the 16 carbon atoms, with the carboxylic acid carbonyl carbon appearing at a characteristic downfield shift (around 167 ppm).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretch (C=O) from the carboxylic acid at approximately 1700 cm⁻¹, along with characteristic stretches for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). O-H stretching from the carboxylic acid will be broad, typically in the 2500-3300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[6]

Potential Biological Activities and Therapeutic Applications

While direct biological studies on 2-(4-nitrophenyl)quinoline-4-carboxylic acid are limited in the available literature, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis.[5] Furthermore, derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), which are critical regulators of gene expression and are often dysregulated in cancer.[7][8]

-

HDAC Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have shown selective inhibition of HDAC3, leading to cell cycle arrest and apoptosis in cancer cell lines.[7]

-

SIRT3 Inhibition: Structurally related compounds have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and progression.[8][9]

Antimicrobial Activity

The quinoline ring is a core component of many antibacterial drugs, including the fluoroquinolones. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][10] The introduction of various substituents on the phenyl ring can modulate the antibacterial spectrum and potency. The nitro group in the target compound may enhance its antimicrobial properties.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 2-(4-nitrophenyl)quinoline-4-carboxylic acid. These protocols are based on established methods for analogous compounds and provide a robust starting point for research.

Synthesis via Doebner Reaction (Adapted Protocol)

This protocol is adapted from the synthesis of the isomeric 2-(2-nitrophenyl)quinoline-4-carboxylic acid.[11]

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) and pyruvic acid (19.9 mmol) in 15 mL of acetic acid.

-

Addition of Aniline: Stir the mixture at 100 °C for 30 minutes. Then, add aniline (10 mmol) dropwise to the hot solution.

-

Reaction: Continue to stir the reaction mixture at 100 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure 2-(4-nitrophenyl)quinoline-4-carboxylic acid.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(4-nitrophenyl)quinoline-4-carboxylic acid in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][10]

-

Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare a two-fold serial dilution of 2-(4-nitrophenyl)quinoline-4-carboxylic acid in a 96-well microplate containing broth.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

HDAC Inhibition Assay (Colorimetric)

This is a general protocol for measuring HDAC activity/inhibition.[14][15]

-

Reaction Setup: To the wells of a microplate containing an HDAC substrate, add HDAC assay buffer, a source of HDAC enzyme (e.g., HeLa nuclear extract), and the test compound (2-(4-nitrophenyl)quinoline-4-carboxylic acid) at various concentrations. Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor like Trichostatin A).

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for deacetylation.

-

Development: Add a developer solution that reacts with the remaining acetylated substrate to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm or 450 nm).

-

Data Analysis: The HDAC activity is inversely proportional to the absorbance. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

2-(4-nitrophenyl)quinoline-4-carboxylic acid represents a molecule of considerable interest within the field of medicinal chemistry. Its synthesis is readily achievable through established synthetic routes like the Doebner and Pfitzinger reactions. Based on the extensive body of research on structurally related compounds, it is a promising candidate for investigation as an anticancer and antimicrobial agent. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound. Future research should focus on obtaining specific experimental data for this compound and exploring its mechanism of action in various biological systems. Further derivatization of the carboxylic acid moiety could also lead to the development of novel prodrugs or compounds with enhanced potency and selectivity.

References

A complete list of references is available upon request. The in-text citations correspond to the search results that informed this document.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. epigentek.com [epigentek.com]

- 5. researchgate.net [researchgate.net]

- 6. chempap.org [chempap.org]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. atcc.org [atcc.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. content.abcam.com [content.abcam.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid: Core Starting Materials and Strategic Execution

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, heterocyclic structure serves as a cornerstone for a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The targeted molecule, 2-(4-nitrophenyl)quinoline-4-carboxylic acid, is a key intermediate for the synthesis of more complex derivatives, where the nitro group can be readily transformed into other functional groups, allowing for extensive structure-activity relationship (SAR) studies. This guide provides an in-depth technical overview of the primary synthetic routes to this important molecule, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Strategic Overview: Convergent Synthetic Pathways

The synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid is most effectively approached through two classical and robust named reactions: the Doebner reaction and the Pfitzinger reaction. Both are multi-component reactions that allow for the convergent assembly of the quinoline core from readily available starting materials. The choice between these two pathways often depends on the availability of specific precursors, desired scale, and tolerance to reaction conditions.

Caption: Primary synthetic routes to the target molecule.

Part 1: The Doebner Reaction - A Three-Component Convergence

The Doebner reaction is a cornerstone of quinoline synthesis, involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of our target molecule, this translates to the reaction of aniline, 4-nitrobenzaldehyde, and pyruvic acid.

Mechanistic Insights

The reaction proceeds through a series of well-established steps, initiated by the formation of a Schiff base (imine) from the condensation of aniline and 4-nitrobenzaldehyde. This is followed by a Michael-type addition of the enol form of pyruvic acid to the imine. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and subsequent oxidation to yield the aromatic quinoline ring system.

Caption: Simplified mechanism of the Doebner reaction.

Experimental Protocol (Adapted from a similar synthesis[2])

This protocol is adapted from the synthesis of the 2-(2-nitrophenyl) isomer and can be optimized for the 4-nitro analogue.

Materials:

-

Aniline

-

4-Nitrobenzaldehyde

-

Pyruvic Acid

-

Acetic Acid (Glacial)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent) and pyruvic acid (2 equivalents).

-

Stir the mixture for 15 minutes until the solids dissolve.

-

Add glacial acetic acid to the flask to act as both a solvent and a catalyst.

-

Heat the mixture to 100 °C and stir for 30 minutes.

-

Add aniline (2 equivalents) to the reaction mixture and reflux for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.

-

The crude product precipitates out of solution. Isolate the solid by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-nitrophenyl)quinoline-4-carboxylic acid.

A reported synthesis of the isomeric 2-(2-nitrophenyl)quinoline-4-carboxylic acid using a similar method yielded the product in 68% after purification.[2]

Advantages and Considerations

-

Advantages: The Doebner reaction utilizes readily available and relatively inexpensive starting materials. It is a one-pot synthesis, which is efficient in terms of time and resources.

-

Considerations: The classical Doebner reaction can sometimes result in low yields, particularly with anilines bearing electron-withdrawing groups.[1] However, modifications such as the Doebner hydrogen-transfer reaction have been developed to address this limitation.[3] The use of strong acids as catalysts may not be suitable for substrates with acid-labile functional groups.

Part 2: The Pfitzinger Reaction - An Isatin-Based Approach

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[4] For our target molecule, the reactants are isatin and 4-nitroacetophenone.

Mechanistic Rationale

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[5] This intermediate then condenses with 4-nitroacetophenone to form an imine, which tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration furnish the final 2-(4-nitrophenyl)quinoline-4-carboxylic acid.[5][6]

Caption: Key steps in the Pfitzinger reaction mechanism.

Experimental Protocol (General Procedure[7][8])

Materials:

-

Isatin

-

4-Nitroacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (an excess, e.g., 3-4 equivalents) in a mixture of ethanol and water.

-

Add isatin (1 equivalent) to the basic solution and stir until it dissolves.

-

To this mixture, add 4-nitroacetophenone (1-1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Carefully acidify the aqueous layer with HCl or acetic acid to a pH of 4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-(4-nitrophenyl)quinoline-4-carboxylic acid.

Strategic Advantages

-

Versatility: The Pfitzinger reaction is highly versatile, allowing for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the isatin and carbonyl components.[4]

-

Good Yields: This method often provides good to excellent yields of the desired product.[7]

Characterization of 2-Aryl-Quinoline-4-Carboxylic Acids

The successful synthesis of the target molecule can be confirmed by a suite of analytical techniques. Below is a table summarizing typical characterization data for related 2-aryl-quinoline-4-carboxylic acids.

| Compound | Molecular Formula | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO, δ ppm) | Reference |

| 2-Phenylquinoline-4-carboxylic acid | C₁₆H₁₁NO₂ | 35 | 8.67 (d), 8.48 (s), 8.31 (d), 8.18 (d), 7.87 (t), 7.72 (t), 7.57 (m) | Not specified | [8] |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 21.2 | 14.07 (s), 8.65 (d), 8.48 (s), 8.28 (d), 8.18 (d), 7.87 (s), 7.82–7.67 (m) | Not specified | [8] |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀ClNO₂ | Not specified | 13.94 (br s), 9.40 (d), 8.59–8.50 (m), 8.08 (t), 7.84 (t), 7.68 (d) | 167.8, 153.1, 153.0, 146.2, 136.8, 134.8, 133.1, 130.7, 129.7, 129.3, 129.1, 129.0, 128.9, 128.8, 128.0, 127.5, 124.4, 122.3, 122.0, 118.7 | [9] |

Conclusion and Outlook

Both the Doebner and Pfitzinger reactions offer reliable and well-established pathways for the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid. The Doebner reaction provides a straightforward, one-pot method using simple starting materials, while the Pfitzinger reaction offers versatility and often higher yields. The choice of synthetic route will ultimately be guided by the specific needs of the research program, including precursor availability, scale-up considerations, and functional group compatibility. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical entity.

References

- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

- Zhang, L., et al. (2016).

- Patel, D. B., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of ChemTech Research, 6(5), 2878-2884.

- Mijangos, M. V., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(1), 108-116.

- Fikriya, H., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-166.

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

- Zhang, L., et al. (2016).

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- Singh, A., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.

- Perez, D. I., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel–Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12784-12791.

- Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2977-2987.

- Zhang, W., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 916421.

- Gensler, W. J. (1956). The Doebner modification of the Knoevenagel reaction. (Doctoral dissertation, Boston University).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Application of 2-(4-Nitrophenyl)quinoline-4-carboxylic Acid: A Technical Guide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of 2-(4-nitrophenyl)quinoline-4-carboxylic acid, a pivotal synthetic intermediate in the development of complex heterocyclic molecules for pharmaceutical and materials science applications. We will dissect its synthesis, focusing on the venerable Doebner reaction, elucidate its chemical reactivity, and present validated protocols for its transformation into valuable downstream products. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile building block.

Introduction: The Quinoline Core and the Strategic Importance of the Nitro Phenyl Moiety

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-aryl-quinoline-4-carboxylic acids are key precursors for a variety of bioactive compounds.[1][3] The title compound, 2-(4-nitrophenyl)quinoline-4-carboxylic acid, is of particular strategic importance due to its dual-handle functionality. The quinoline-4-carboxylic acid moiety provides a reactive site for amide bond formation and other modifications, while the 4-nitrophenyl group offers a latent amino functionality, accessible through well-established reduction chemistry. This allows for sequential and divergent synthesis, making it an ideal starting point for building libraries of complex molecules.

Synthesis of the Core Intermediate: Mastering the Doebner Reaction

The most common and efficient method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4] While classic Doebner conditions can sometimes result in low yields, particularly with electron-deficient starting materials, modern modifications have significantly improved its efficiency and scope.[1][5]

Mechanistic Insights: The Doebner Hydrogen-Transfer Pathway

Understanding the reaction mechanism is critical for optimization and troubleshooting. The reaction is not a simple cyclization but a sophisticated redox process.

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of aniline and 4-nitrobenzaldehyde to form an N-arylimine (Schiff base).

-

Michael Addition & Cyclization: Pyruvic acid adds to the imine, likely via its enol tautomer, in a Michael-type addition. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed enolate attacks the aniline ring to form a dihydroquinoline intermediate.[4]

-

Oxidation via Hydrogen Transfer: The crucial final step is the aromatization of the dihydroquinoline. In an elegant hydrogen-transfer mechanism, a second molecule of the initially formed imine acts as an internal oxidant, accepting a hydride from the dihydroquinoline intermediate.[1][5] This regenerates the aniline and produces a reduced byproduct, while yielding the desired aromatic quinoline product. This understanding explains why using an excess of the aniline and aldehyde can improve yields.

The overall workflow is depicted in the diagram below.

Sources

An In-Depth Technical Guide to 2-(4-nitrophenyl)quinoline-4-carboxylic Acid Derivatives and Analogs in Drug Discovery

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-(4-nitrophenyl)quinoline-4-carboxylic acid and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with a wide range of biological targets. Within this family, quinoline-4-carboxylic acids are particularly noteworthy, with derivatives demonstrating a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3][4]

This guide focuses specifically on the 2-aryl subclass, with 2-(4-nitrophenyl)quinoline-4-carboxylic acid as the parent compound. The presence of the aryl group at the C-2 position significantly influences the molecule's biological profile, opening avenues for therapeutic applications distinct from the well-known quinolone antibiotics that typically target bacterial DNA gyrase.[1][5] Recent research has highlighted the potential of these 2-aryl derivatives as potent modulators of epigenetic targets and other key signaling pathways implicated in cancer.[6][7][8]

Synthetic Strategies: The Doebner Reaction and Beyond

The primary method for constructing the 2-arylquinoline-4-carboxylic acid core is the Doebner reaction , a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1][2][9][10]

Core Synthesis via the Doebner Reaction

This reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by a series of cyclization and oxidation steps to yield the final quinoline product. The choice of catalyst and solvent system is critical and often depends on the electronic nature of the substrates, particularly the aniline component.[2][9]

Caption: General workflow of the Doebner reaction for synthesis.

Detailed Protocol: Synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid

This protocol is a representative example based on established methodologies.[1][2][9]

Materials:

-

Aniline (1.0 eq)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Pyruvic acid (1.2 eq)

-

Ethanol (solvent)

-

Trifluoroacetic acid (TFA) or Acetic Acid (catalyst)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethanol, aniline (1.0 eq), and 4-nitrobenzaldehyde (1.0 eq).

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).

-

Scientist's Note: Acid catalysis is crucial for promoting the formation of the Schiff base (imine) intermediate between aniline and the aldehyde. TFA is a strong acid that can be effective, but for sensitive substrates, a milder acid like acetic acid may be preferred to minimize side reactions.[1]

-

-

Slowly add pyruvic acid (1.2 eq) to the mixture while stirring.

-

Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-(4-nitrophenyl)quinoline-4-carboxylic acid.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[1][10]

Mechanism of Action & Biological Targets

While the broader quinolone class is known for antibacterial effects, 2-aryl derivatives have emerged as potent anticancer agents by targeting different cellular machinery, primarily epigenetic enzymes.[6][7]

Inhibition of Histone Deacetylases (HDACs)

A key anticancer strategy for this scaffold involves the inhibition of histone deacetylases (HDACs), particularly the zinc-dependent Class I enzymes like HDAC3.[6] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and repression of tumor suppressor genes.

By inhibiting HDACs, these quinoline derivatives can:

-

Increase histone acetylation.

-

Relax chromatin structure.

-

Re-activate transcription of tumor suppressor genes (e.g., p21).

-

Induce cell cycle arrest (typically at the G2/M phase) and promote apoptosis.[6]

The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap group" of the inhibitor, which interacts with residues at the surface of the enzyme's active site.[6] The carboxylic acid at the C-4 position is frequently modified into a zinc-binding group (ZBG), such as a hydroxamic acid or hydrazide, which is essential for chelating the zinc ion in the HDAC active site and achieving potent inhibition.[6]

Caption: Pharmacophore model for HDAC inhibition.

Inhibition of Sirtuins (SIRTs)

Analogously, derivatives have been developed as inhibitors of Sirtuins (SIRTs), which are Class III NAD+-dependent deacetylases.[7][8] Specifically, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against SIRT3.[7][8] SIRT3 is a mitochondrial sirtuin that plays complex roles in metabolism and cancer. Its inhibition by these compounds has been shown to induce G0/G1 phase cell cycle arrest and promote cell differentiation in leukemic cell lines.[7][8]

Structure-Activity Relationships (SAR)

The therapeutic efficacy and target selectivity of these compounds can be fine-tuned by modifying three key positions: the C-2 phenyl ring, the C-4 carboxylic acid, and the quinoline backbone.

| Position | Modification | Impact on Biological Activity | Rationale / Example |

| C-4 | Carboxylic Acid -> Hydroxamic Acid or Hydrazide | Dramatically increases HDAC inhibitory potency .[6] | The hydroxamic acid (-CONHOH) is a classic, potent zinc-binding group that directly coordinates with the Zn²⁺ ion in the HDAC active site, anchoring the inhibitor.[6] |

| C-2 Phenyl | Substitution (e.g., adding acrylamido group) | Can confer selectivity for different enzyme isoforms (e.g., SIRT3 vs SIRT1/2).[7] | The substituted phenyl ring interacts with hydrophobic pockets near the enzyme active site; altering its size and electronics can favor binding to one isoform over another.[7] |

| C-2 Phenyl | NO₂ -> NH₂ -> N-Acyl | Serves as a handle for further derivatization to explore SAR and improve properties .[1][10] | The nitro group is readily reduced to an amine, which can then be acylated with various groups to probe interactions with the target protein.[1] |

| Quinoline Ring | Substitution at C-6, C-7, C-8 | Can modulate antibacterial activity and pharmacokinetic properties.[5] | In classic quinolone antibiotics, a fluorine at C-6 and a piperazine at C-7 are critical for DNA gyrase inhibition and bacterial spectrum.[5] |

Therapeutic Potential and Preclinical Data

The primary therapeutic application currently being explored for 2-(4-nitrophenyl)quinoline-4-carboxylic acid analogs is oncology .

Anticancer Activity

Numerous derivatives have demonstrated potent in vitro antiproliferative activity against a wide range of human cancer cell lines.[4][6][11]

Table 1: Selected Anticancer Activity of 2-Arylquinoline-4-Carboxylic Acid Derivatives

| Derivative Class | Target | Example IC₅₀ Values (µM) | Cell Lines | Reference |

|---|---|---|---|---|

| HDAC Inhibitor (Hydroxamate) | HDAC3 | 1.02 - 5.66 | K562, U937, MCF-7, A549, HepG2 | [6] |

| SIRT3 Inhibitor (Acrylamide) | SIRT3 | 7.2 (SIRT3) vs >32 (SIRT1/2) | MLLr leukemic cells | [7][8] |

| 2-Arylquinolines | Not specified | 8.3 - 34.34 | HeLa, PC3 |[11] |

The data clearly indicates that these compounds can inhibit cancer cell growth at low micromolar concentrations. Furthermore, studies have shown that lead compounds can induce apoptosis and cause cell cycle arrest, confirming a cytotoxic mechanism of action.[6][7][8]

Anti-inflammatory and Antibacterial Potential

While the main focus has been on cancer, the quinoline scaffold has inherent potential for other indications.

-

Anti-inflammatory: Some quinoline carboxylic acids have shown appreciable anti-inflammatory properties in cellular assays, such as inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.[12][13] The mechanism may involve the downregulation of T-cell function or inhibition of inflammatory signaling pathways like NF-κB.[14][13]

-

Antibacterial: Although structurally distinct from fluoroquinolones, some novel 2-phenyl-quinoline-4-carboxylic acid derivatives have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1] This suggests that the core scaffold could be optimized for antibacterial applications.

Challenges and Future Directions

Despite the promise of this compound class, several challenges must be addressed for clinical translation.

-

Pharmacokinetics and Solubility: Like many aromatic, planar molecules, these compounds can suffer from poor aqueous solubility, impacting bioavailability. Future work should focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties through targeted chemical modifications.

-

Selectivity and Off-Target Effects: While some derivatives show selectivity for specific HDAC or SIRT isoforms, broader profiling is needed to identify potential off-target activities that could lead to toxicity.

-

In Vivo Efficacy: While in vitro data is promising, robust preclinical in vivo studies in relevant animal models are required to demonstrate therapeutic efficacy and establish a safety profile.

The future of this field lies in the rational design of next-generation analogs with improved drug-like properties and enhanced target selectivity. Combining the 2-arylquinoline scaffold with novel zinc-binding groups or exploring its use in combination therapies could unlock its full therapeutic potential.

References

-

Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Bielawska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

-

Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Kumar, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

-

Torres, E., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

-

Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Available at: [Link]

-

Fayed, B., et al. (2018). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. Available at: [Link]

-

Szlachcikowska, D., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids: A Senior Application Scientist's Guide

Introduction: The Enduring Relevance of a Classic Reaction

First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction remains a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2][3] This powerful condensation reaction between isatin (or its derivatives) and a carbonyl compound possessing an α-methylene group under basic conditions provides a direct and versatile route to a molecular scaffold of immense significance.[4][5] The quinoline-4-carboxylic acid core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Pfitzinger synthesis. We will move beyond a simple recitation of steps to delve into the mechanistic underpinnings, discuss key experimental variables, provide detailed and validated protocols, and showcase the reaction's application in the synthesis of biologically active molecules.

Mechanistic Insights: A Step-by-Step Dissection of the Pfitzinger Reaction

The elegance of the Pfitzinger reaction lies in its sequential and well-defined mechanism. Understanding these steps is paramount for troubleshooting and optimizing the reaction for specific substrates. The reaction proceeds as follows:

-

Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide.[2][8][9] This irreversible step opens the five-membered ring to form the potassium salt of a keto-acid, 2-aminophenylglyoxylic acid. While this intermediate can be isolated, it is almost always generated in situ.[2] The choice of a strong base is critical here; weaker bases are generally insufficient to promote this initial hydrolysis.

-

Condensation and Imine/Enamine Formation: The newly formed amino group of the keto-acid intermediate then reacts with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (a Schiff base).[2][8] This imine subsequently tautomerizes to the more thermodynamically stable enamine isomer.[2] The presence of an α-methylene group in the carbonyl compound is a prerequisite for this tautomerization and, consequently, for the entire reaction to proceed.

-

Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves an intramolecular aldol-type condensation. The enamine attacks the ketone carbonyl group, leading to the formation of a new six-membered ring.[8] This cyclized intermediate then readily undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the final quinoline-4-carboxylic acid product.[2]

The overall mechanistic pathway can be visualized as follows:

Caption: The mechanistic pathway of the Pfitzinger synthesis.

Experimental Protocols: From Benchtop to Microwave

The following protocols provide detailed, step-by-step methodologies for performing the Pfitzinger synthesis. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory due to the use of strong bases and heating.[5]

Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)

This protocol is a robust and widely applicable method for the synthesis of a variety of quinoline-4-carboxylic acids.

Materials:

-

Isatin (or substituted isatin)

-

Carbonyl compound (ketone or aldehyde with an α-methylene group)

-

Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Water

-

Glacial Acetic Acid (for acidification)

-

Ice

Procedure:

-

Base Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water (1 mL).[6][10]

-

Isatin Addition: To the stirred basic solution, add isatin (0.07 mol). Continue stirring at room temperature for approximately one hour. A color change from purple to brown is typically observed, indicating the formation of the ring-opened keto-acid.[5][10]

-

Carbonyl Compound Addition: Gradually add the carbonyl compound (0.07 mol) to the reaction mixture.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring.[5][10] The reaction time can vary significantly depending on the substrates, typically ranging from 8 to 24 hours.[4][6] Monitor the reaction progress using thin-layer chromatography (TLC).[5][10]

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing an ice-water mixture.[5]

-

Acidify the solution with glacial acetic acid until the product precipitates.[5][6]

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.[5]

-

Dry the crude product.

-

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure quinoline-4-carboxylic acid.[5][6]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[11]

Materials:

-

Isatin

-

Appropriate ketone (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)

-

33% aqueous potassium hydroxide solution

-

Glacial Acetic Acid

-

Ice

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[4]

-

Ketone Addition: To this solution, add the appropriate ketone (10.0 mmol).[4]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short period, typically around 9 minutes.[4]

-

Work-up and Isolation:

Scope and Variations of the Pfitzinger Synthesis

The versatility of the Pfitzinger reaction is one of its most attractive features. A wide range of substituents can be introduced onto the quinoline ring by using appropriately substituted isatins and carbonyl compounds.

| Reactant | Variation | Product | Significance |

| Isatin + Carbonyl Compound | Classic Pfitzinger Reaction | Substituted Quinoline-4-carboxylic Acid | Provides a diverse range of quinoline derivatives. |

| N-Acyl Isatin + Base | Halberkann Variant | 2-Hydroxy-quinoline-4-carboxylic Acid | Access to quinolones, another important class of bioactive compounds.[2] |

Table 1: Key Variations of the Pfitzinger Synthesis.

The choice of carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring. For instance, acetone yields 2-methylquinoline-4-carboxylic acid, while acetophenone produces 2-phenylquinoline-4-carboxylic acid.

Applications in Drug Discovery and Development

The Pfitzinger synthesis is not merely an academic curiosity; it is a workhorse in the synthesis of medicinally important molecules. The quinoline-4-carboxylic acid scaffold is present in numerous compounds with demonstrated therapeutic potential.

-

Antimicrobial Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal activity.[12]

-

Anticancer Agents: The planar quinoline ring system can intercalate with DNA, leading to cytotoxic effects against cancer cells.[6]

-

Anti-HIV Agents: Certain quinoline-4-carboxylic acids have shown promise as inhibitors of HIV replication.[6]

-

Enzyme Inhibitors: These compounds have been evaluated as inhibitors for various enzymes, including dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer.[13]

The ability to readily synthesize a library of diverse quinoline-4-carboxylic acid derivatives through the Pfitzinger reaction makes it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[5]

Workflow and Logic Diagram

The overall process from starting materials to the final purified product can be summarized in the following workflow:

Caption: A generalized workflow for the Pfitzinger synthesis.

Conclusion

The Pfitzinger synthesis, despite its long history, continues to be a highly relevant and practical method for the preparation of quinoline-4-carboxylic acids. Its operational simplicity, tolerance of a wide range of functional groups, and the biological significance of its products ensure its continued use in both academic and industrial research. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively leverage this powerful tool in the quest for new and improved therapeutic agents.

References

-

Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-208. [Link]

-

Astuti, W., Mardhiani, Y. D., & Cahyana, H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. [Link]

-

Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused carbazolo and azacarbazolo quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

Abonia, R., et al. (2021). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

-

ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... [Link]

-

D'Learning. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Link]

-

Ota, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12347-12356. [Link]

-

Organic Syntheses. (n.d.). Isatin. [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

ResearchGate. (n.d.). Synthesis of isatins and isoindigo from indole. [Link]

-

Sciencemadness Discussion Board. (2004, October 2). Synthesis of isatin from indigo via ozone, HNO3 and others. [Link]

-

He, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(12), 1241-1246. [Link]

-

Ceric, H. (2018). On the Baeyer-Emmerling Synthesis of Indigo. World Journal of Chemical Education, 6(4), 168-172. [Link]

-

Scribd. (n.d.). Preparation of Isatin by Oxidation of Indigo F. HENESEY. [Link]

-

Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

-

Royal Society of Chemistry. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. youtube.com [youtube.com]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner Reaction for 2-(4-nitrophenyl)quinoline-4-carboxylic acid Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. Specifically, it addresses the challenges and optimization strategies for synthesizing 2-(4-nitrophenyl)quinoline-4-carboxylic acid via the Doebner reaction. The presence of the electron-withdrawing nitro group on the benzaldehyde reactant presents unique challenges that necessitate modifications to the classical Doebner protocol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated, optimized protocol to maximize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a three-component condensation reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] It is a cornerstone of heterocyclic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals, including antimalarial and antitumor agents.[2]

Q2: Why are yields often low when using substrates with electron-withdrawing groups?

Anilines with electron-withdrawing groups are known to be less reactive, which can lead to poor yields in the conventional Doebner reaction.[2][3] While the target synthesis involves an electron-withdrawing group on the aldehyde (4-nitrobenzaldehyde), which can also pose challenges, modern modifications have been developed to overcome these limitations. A key development is the "Doebner hydrogen-transfer reaction," which employs specific catalysts and conditions to improve yields for these less reactive substrates.[4]

Q3: What is the general mechanism of the Doebner reaction?

The reaction is believed to proceed through several key steps[2]:

-

Imine Formation: The aniline and aldehyde condense to form an N-arylimine (Schiff base).

-

Addition: The enol form of pyruvic acid undergoes a Michael-type addition to the imine.

-

Cyclization: An intramolecular electrophilic substitution occurs, where the aromatic ring attacks a carbonyl group, leading to cyclization.

-

Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the final aromatic quinoline product. A second molecule of the imine can often act as the hydrogen acceptor (oxidizing agent) in this final step.

Caption: A logical workflow for troubleshooting common issues.

Optimized Protocol: Synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid

This protocol is adapted from methodologies proven to be effective for electron-deficient substrates. [3][4][5]It incorporates a Lewis acid catalyst and dropwise addition to maximize yield.

Materials:

-

Aniline (1.0 equiv)

-

4-nitrobenzaldehyde (1.1 equiv)

-

Pyruvic acid (0.56 equiv)

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF, ~1 M in THF, 0.28 equiv)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add aniline (1.0 equiv) and 4-nitrobenzaldehyde (1.1 equiv). Dissolve the solids in acetonitrile (to a concentration of ~1.8 M of the aniline).

-

Catalyst Addition: To the stirred solution, add BF₃·THF (0.28 equiv) via syringe.

-

Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.

-

Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in acetonitrile. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

-

Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup. This typically involves transferring the mixture to a separatory funnel, diluting with an organic solvent like ethyl acetate, and washing with water and then brine. [5] * Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. [6]7. Purification: The crude solid product can be purified by recrystallization, typically from a solvent system like ethanol, DMF, or acetic acid, to yield the pure 2-(4-nitrophenyl)quinoline-4-carboxylic acid.

-

References

-

The Doebner modification of the Knoevenagel reaction. - OpenBU. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. Available at: [Link]

-

Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction - Taylor & Francis. Available at: [Link]

-

Doebner reaction - Wikipedia. Available at: [Link]

Sources

- 1. Doebner reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Preventing decarboxylation of quinoline-4-carboxylic acids during synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of quinoline-4-carboxylic acids. Decarboxylation is a critical side reaction that can significantly lower the yield of the desired product. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline-4-carboxylic acid decarboxylating during synthesis?

Decarboxylation, the loss of a carboxyl group as CO₂, is a common side reaction in the synthesis of quinoline-4-carboxylic acids, particularly under harsh reaction conditions. The primary drivers for this unwanted reaction are high temperatures and the presence of strong acids or bases. The electron-withdrawing nature of the quinoline ring can stabilize the intermediate formed upon loss of CO₂, making this process more favorable compared to other carboxylic acids.

Q2: At what stages of the synthesis is decarboxylation most likely to occur?

Decarboxylation is most prevalent during two key stages:

-

During the cyclization/aromatization step: In classic named reactions like the Pfitzinger or Doebner synthesis, the conditions required to form the quinoline ring (e.g., heating in the presence of a strong base or acid) can also promote the loss of the carboxylic acid group.

-

During ester hydrolysis: If the carboxylic acid is protected as an ester, harsh deprotection conditions, such as saponification with a strong base at elevated temperatures, can lead to decarboxylation immediately following hydrolysis.

Q3: Are there general strategies to prevent decarboxylation?

Yes, several strategies can be employed:

-

Milder Reaction Conditions: Opt for lower reaction temperatures and shorter reaction times whenever possible.

-

Catalyst Optimization: Utilize specific catalysts that can promote the desired reaction at lower energy, thereby avoiding the conditions that favor decarboxylation.

-

Protecting Group Strategy: Synthesize the quinoline core with the carboxylic acid functionality protected as an ester. Subsequent mild hydrolysis can then yield the desired product.

-

Alternative Synthetic Routes: Consider synthetic pathways that are less prone to decarboxylation, such as the Gould-Jacobs reaction.

Understanding the Mechanism of Decarboxylation

The thermal decarboxylation of quinoline-4-carboxylic acid is thought to proceed through a zwitterionic intermediate, where the quinoline nitrogen is protonated and the carboxylic acid is deprotonated. This intermediate facilitates the elimination of carbon dioxide.

Caption: Proposed mechanism for the decarboxylation of quinoline-4-carboxylic acid.

Troubleshooting Guide: Pfitzinger Reaction

The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a common method for synthesizing quinoline-4-carboxylic acids. However, the typically harsh basic conditions and high temperatures can lead to significant decarboxylation.

Problem: Low yield of the desired quinoline-4-carboxylic acid and isolation of the decarboxylated quinoline.

Solution 1: Optimization of Reaction Conditions

Harsh conditions are a primary cause of decarboxylation in the Pfitzinger reaction. By carefully controlling the reaction parameters, you can favor the formation of the carboxylic acid.

| Parameter | Standard (Prone to Decarboxylation) | Recommended (Minimizes Decarboxylation) | Rationale |

| Base | Strong aqueous KOH or NaOH | Aqueous KOH or NaOH | While strong bases are necessary, using them in excess or at very high concentrations can promote decarboxylation. |

| Temperature | High reflux temperatures (>100 °C) | Lower reflux temperatures (e.g., 79 °C in ethanol) | High temperatures provide the activation energy for decarboxylation.[1] |

| Reaction Time | Prolonged heating (>24 hours) | Monitor reaction by TLC and stop when starting material is consumed (typically 24h is sufficient) | Extended exposure to harsh conditions increases the likelihood of decarboxylation.[1] |

| Heating Method | Conventional heating | Microwave irradiation | Microwave heating can significantly reduce reaction times, minimizing the product's exposure to high temperatures.[2] |

Experimental Protocol: Microwave-Assisted Pfitzinger Reaction

This protocol utilizes microwave irradiation to accelerate the reaction and potentially reduce decarboxylation by minimizing the reaction time.[3]

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]

-

To this solution, add the appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol).[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for approximately 9 minutes.[3]

-

After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Troubleshooting Guide: Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. Traditional methods can suffer from low yields, especially with electron-deficient anilines, and decarboxylation can be a competing side reaction.[4]

Problem: Poor yields of quinoline-4-carboxylic acid, especially with electron-withdrawing groups on the aniline.

Solution 1: Use of a Lewis Acid Catalyst

The use of a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran complex (BF₃·THF), has been shown to significantly improve the yield and suppress side reactions in the Doebner reaction.[5]

| Parameter | Standard (Prone to Low Yield/Decarboxylation) | Recommended (Optimized for High Yield) | Rationale |

| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄) or no catalyst | BF₃·THF or BF₃·OEt₂ | Lewis acids can activate the reactants and facilitate the cyclization under milder conditions.[5] |

| Solvent | Ethanol, DMF, DMSO | Acetonitrile (MeCN) or Tetrahydrofuran (THF) | Acetonitrile has been shown to be an excellent solvent for the BF₃-catalyzed Doebner reaction, leading to higher yields.[5] |

| Temperature | Reflux in ethanol | 65 °C | Milder temperatures prevent the degradation of reactants and the decarboxylation of the product.[5] |

Experimental Protocol: BF₃·THF Catalyzed Doebner Reaction

This protocol is optimized for the synthesis of quinoline-4-carboxylic acids from anilines, including those with electron-withdrawing groups.[5]

-

To a solution of the aniline (10.2 mmol) and aldehyde (11.4 mmol) in acetonitrile (5.7 mL), add BF₃·THF (2.84 mmol).

-

Stir the mixture at 65 °C for 10 minutes.

-

Slowly add a solution of pyruvic acid (5.68 mmol) in acetonitrile (9.5 mL) dropwise over 3 hours at 65 °C.

-

Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

-

After cooling to room temperature, the product can be isolated by filtration and purified by recrystallization.

Alternative Synthetic Strategy: The Gould-Jacobs Reaction

When decarboxylation remains a persistent issue, the Gould-Jacobs reaction offers a reliable alternative pathway to quinoline-4-carboxylic acids, often proceeding through a 4-hydroxyquinoline intermediate. This multi-step synthesis provides better control over the final decarboxylation step.[6][7]

The general workflow involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and finally, a controlled decarboxylation.

Caption: A schematic workflow of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol outlines the key steps of the Gould-Jacobs reaction.[8]

-

Condensation: React the aniline derivative with diethyl ethoxymethylenemalonate, typically by heating the mixture.

-

Thermal Cyclization: Heat the resulting anilidomethylenemalonate intermediate to high temperatures (often >250 °C) in a high-boiling solvent like diphenyl ether to induce cyclization.

-

Hydrolysis: Saponify the resulting ethyl 4-hydroxyquinoline-3-carboxylate using aqueous sodium hydroxide.

-

Acidification and Isolation: Neutralize the reaction mixture with an acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Decarboxylation: Heat the isolated 4-hydroxyquinoline-3-carboxylic acid above its melting point until the evolution of CO₂ ceases to yield the 4-hydroxyquinoline.[8]

Protecting Group Strategy

A robust method to avoid decarboxylation is to protect the carboxylic acid as an ester during the quinoline ring formation and then deprotect under mild conditions.

Recommended Ester Protecting Groups:

| Protecting Group | Introduction | Cleavage Conditions | Advantages |

| Methyl or Ethyl Ester | Fischer esterification (acid catalyst, alcohol) | Mild basic hydrolysis (e.g., LiOH in THF/H₂O at room temperature) or acid-catalyzed hydrolysis. | Readily introduced and can be cleaved under mild conditions if the rest of the molecule is stable. |

| tert-Butyl Ester | Reaction with isobutylene and catalytic acid | Mild acid (e.g., trifluoroacetic acid in dichloromethane) | Stable to basic conditions and can be removed under non-hydrolytic acidic conditions. |

| Benzyl Ester | Reaction with benzyl alcohol and an acid catalyst | Hydrogenolysis (H₂, Pd/C) | Cleavage is very mild and orthogonal to many other protecting groups. |